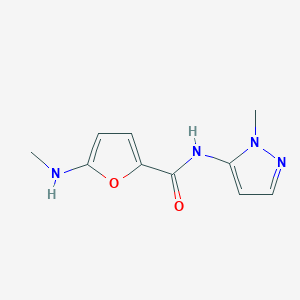

N-(1-methyl-1H-pyrazol-5-yl)-5-(methylamino)furan-2-carboxamide

Description

Properties

Molecular Formula |

C10H12N4O2 |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

5-(methylamino)-N-(2-methylpyrazol-3-yl)furan-2-carboxamide |

InChI |

InChI=1S/C10H12N4O2/c1-11-9-4-3-7(16-9)10(15)13-8-5-6-12-14(8)2/h3-6,11H,1-2H3,(H,13,15) |

InChI Key |

QVUIYOISTVKNMF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(O1)C(=O)NC2=CC=NN2C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Intermediate

- The 1-methyl-1H-pyrazol-5-yl fragment is typically prepared by methylation of 1H-pyrazole derivatives or by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

- Protection strategies such as tert-butoxycarbonyl (Boc) groups are often employed to control reactivity during multi-step synthesis.

- For example, tert-butyl [(5-amino-1H-pyrazol-3-yl)methyl]methylcarbamate derivatives have been synthesized and purified by silica gel chromatography, yielding intermediates with high purity and good yields (up to 85%).

Preparation of the Furan-2-carboxamide Core

- The furan ring is functionalized at the 2-position with a carboxamide group.

- This can be achieved by starting from furan-2-carboxylic acid derivatives, which are converted to acid chlorides or activated esters, then reacted with amines to form the carboxamide.

- The methylamino substitution at the 5-position of the furan ring is introduced either by nucleophilic substitution or reductive amination methods, depending on the precursor used.

Amide Bond Formation

- The key step involves coupling the pyrazole amine with the furan-2-carboxylic acid derivative.

- Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or activated esters.

- Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to preserve sensitive functional groups.

Condensation and Final Functionalization

- In some synthetic routes, condensation reactions between amino-pyrazole derivatives and substituted furan aldehydes are performed in ethanol with catalytic glacial acetic acid under reflux.

- This method has been used to synthesize related pyrazole-furan carboxamide analogues, yielding crystalline products with good purity and yields around 70-80%.

- The presence of E/Z isomers in some intermediates is noted, with the E isomer generally being more stable and predominant.

Representative Reaction Conditions and Yields

Analytical and Purification Techniques

- Purification is commonly achieved by silica gel column chromatography using gradients of ethyl acetate/hexane or methanol/chloroform.

- Characterization includes:

- 1H NMR spectroscopy : to confirm substitution patterns and isomer ratios.

- Mass spectrometry (ESI/APCI) : to verify molecular weight and purity.

- IR spectroscopy : to identify characteristic NH and C=O stretching bands.

- For example, IR bands at ~3220-3350 cm⁻¹ (NH) and ~1650 cm⁻¹ (C=O) are typical for these amide compounds.

Research Findings and Optimization Notes

- The use of catalytic glacial acetic acid in ethanol facilitates condensation reactions efficiently, yielding stable E isomers predominantly.

- Cesium carbonate has been employed as a base in some coupling reactions to improve yields and reaction rates.

- Temperature control (0°C to room temperature) and reaction times (up to 2 days) are critical for maximizing product yield and minimizing side reactions.

- The methylamino substitution on the furan ring enhances biological activity in related compounds, justifying the synthetic focus on this functionalization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and furan rings.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with alcohol groups.

Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “N-(1-methyl-1H-pyrazol-5-yl)-5-(methylamino)furan-2-carboxamide” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p in share a pyrazole-carboxamide backbone but differ in substituents:

- Substituents: 3a: 5-Chloro, 1-phenyl, 4-cyano pyrazole. 3d: 5-Chloro, 1-(4-fluorophenyl), 4-cyano pyrazole. Target Compound: 5-Methylamino, 1-methyl pyrazole.

- Synthesis: Analogs in are synthesized via EDCI/HOBt-mediated coupling of intermediates (e.g., 1a–1d and 2a–2d) in DMF, yielding 62–71% after purification . The target compound likely requires similar amide coupling but with methylamino-functionalized furan intermediates, possibly involving reductive amination (as in ) for methylamino introduction .

- Key Differences: Electron Effects: Chloro (3a–3d) and cyano groups are electron-withdrawing, enhancing stability but reducing solubility. Aromatic Substitutions: Phenyl/fluorophenyl groups in 3a–3d may enhance π-π stacking in target binding, whereas the methyl group in the target compound could improve metabolic stability.

Nitro-Furancarboxylamides ()

Compounds 21 and 22a in feature nitro groups on furan or pyrazole:

- Substituents :

- 21 : 4-Nitro-pyrazole, thiophene-carboxamide.

- 22a : 5-Nitro-furan, cyclohexyl-carboxamide.

- Biological Activity: Nitro groups confer trypanocidal activity (e.g., 21: IC₅₀ < 1 μM against Trypanosoma brucei), likely via redox cycling . The target compound’s methylamino group may shift bioactivity toward alternative mechanisms (e.g., kinase inhibition or receptor modulation).

Pyrrolidinyl-Furan Analogs ()

N-(1-Methyl-1H-pyrazol-5-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide differs in the 5-position substituent:

- Pyrrolidinyl vs. Methylamino’s smaller size may improve solubility and reduce off-target interactions.

Physicochemical and Spectroscopic Properties

- Melting Points: Chloro/cyano derivatives (3a–3d) exhibit moderate melting points (133–183°C), suggesting moderate crystallinity. The nitro compound 21 has a high melting point (297°C), indicative of strong intermolecular interactions .

- Spectroscopy: Methylamino’s NH signal in the target compound would likely appear near δ 2.5–3.5 (similar to 3a’s methyl group at δ 2.66) .

Biological Activity

N-(1-methyl-1H-pyrazol-5-yl)-5-(methylamino)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of parasitology and oncology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 886851-33-8 |

| Molecular Formula | C9H10N2O2 |

| Molecular Weight (g/mol) | 178.191 |

| InChI Key | BYXYWFXMSJTOKB-UHFFFAOYSA-N |

| Synonyms | 3-(2-furyl)-1-methyl-1H-pyrazol-5-yl methanol |

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of pyrazole derivatives, including this compound. A notable investigation involved the screening of various pyrazole derivatives against Haemonchus contortus, a parasitic nematode. Compounds structurally similar to this compound demonstrated significant inhibition of the fourth larval stage (L4) at sub-nanomolar concentrations, indicating strong selectivity toward the parasite compared to human cell lines .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Recent research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the low micromolar range against MCF7 and NCI-H460 cell lines, suggesting promising potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring and substituents can significantly influence their potency and selectivity. For instance, the introduction of methylamino groups has been linked to enhanced antiparasitic activity, while variations in furan substituents can affect anticancer efficacy .

Case Study 1: Antiparasitic Efficacy

In a study focused on Haemonchus contortus, several pyrazole derivatives were synthesized and tested. Compounds 10, 17, 20, and 22 exhibited potent activity against L4 larvae with IC50 values below 1 nM. These compounds were further characterized for their selectivity against human cell lines, confirming their potential for therapeutic use in treating parasitic infections without significant toxicity to human cells .

Case Study 2: Anticancer Potential

Another study assessed the anticancer properties of various pyrazole derivatives against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 0.03 µM against MCF7 cells, highlighting its potential as a lead compound for developing new cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-methyl-1H-pyrazol-5-yl)-5-(methylamino)furan-2-carboxamide?

- Methodology : The compound can be synthesized via coupling reactions between activated furan-carboxylic acid derivatives and substituted pyrazole amines. For example:

- Step 1 : Prepare 5-(methylamino)furan-2-carboxylic acid via nucleophilic substitution of 5-bromofuran-2-carboxylic acid with methylamine .

- Step 2 : Activate the carboxylic acid using coupling agents like EDCI or HOBt.

- Step 3 : React with 1-methyl-1H-pyrazol-5-amine (synthesized via cyclization of hydrazine derivatives with β-keto esters) under anhydrous conditions .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, eluent: EtOAc/hexane gradient).

Q. How is this compound characterized structurally and analytically?

- Techniques :

- NMR Spectroscopy : Confirm substituent positions using and NMR. For example, the methylamino group (-NHCH) appears as a singlet near δ 2.8 ppm in NMR, while the pyrazole ring protons resonate between δ 6.5–7.5 ppm .

- HRMS : Validate molecular weight (e.g., calculated [M+H] for CHNO: 233.1038; observed: 233.1041) .

- FTIR : Identify carbonyl (C=O) stretches near 1680–1700 cm and NH stretches (3250–3350 cm) .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Antimicrobial Activity : Furan-carboxamide derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to membrane disruption .

- Pesticidal Applications : Similar pyrazole-carboxamides act as insecticidal agents by targeting chitin synthesis or neuronal receptors (e.g., tetraniliprole analogs) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity and selectivity?

- Structure-Activity Relationship (SAR) Insights :

- Pyrazole Substituents : Introducing electron-withdrawing groups (e.g., -Cl, -CF) at the pyrazole 3-position enhances pesticidal activity by improving receptor binding .

- Furan Modifications : Replacing the methylamino group with bulkier substituents (e.g., benzylamino) reduces solubility but increases antimicrobial potency .

Q. What are the stability and degradation profiles under physiological conditions?

- Degradation Pathways :

- Hydrolysis : The furan ring is susceptible to acidic hydrolysis (pH < 3), forming diketone intermediates. Stability improves in buffered solutions (pH 7.4) .

- Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the methylamino group. Use amber vials for storage .

Q. How can contradictions in reported bioactivity data be resolved?

- Case Study : Discrepancies in antimicrobial IC values may arise from:

- Strain Variability : Test against standardized bacterial strains (e.g., ATCC 25923 for S. aureus) .

- Assay Conditions : Control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤1%) .

Q. What advanced techniques optimize solubility and bioavailability?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.